2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol -

2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol

Catalog Number: EVT-4751544
CAS Number:
Molecular Formula: C17H19FN6O
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: This compound is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) discovered through structure-activity relationship analysis of pyrazolo[3,4-d]pyrimidine derivatives. [] It exhibited significant antipsoriatic effects in preclinical models and is a potential drug candidate for psoriasis treatment. []

(S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372)

Compound Description: Discovered using a fragment-hybrid approach, (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) is a potent and selective PI3Kδ inhibitor. [] This compound displays high selectivity for PI3Kδ over other class I PI3Ks and shows promising results in improving lung function in a rodent model of pulmonary inflammation. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

Compound Description: This compound is a highly potent type II FLT3 kinase inhibitor capable of overcoming a variety of FLT3 kinase mutants. [] CHMFL-FLT3-213 exhibits strong inhibitory effects against FLT3-ITD mutants and associated oncogenic mutations, demonstrating potent antitumor activity in preclinical models. []

(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122)

Compound Description: Developed through structure-guided drug design based on ibrutinib, (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) is a potent and orally available FLT3 kinase inhibitor. [] This compound displays good selectivity for FLT3 over c-KIT kinase and exhibits significant antitumor activity in vivo. []

(R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202)

Compound Description: Derived from ibrutinib's core pharmacophore, (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) acts as a novel irreversible EGFR mutant kinase inhibitor. [] It potently inhibits EGFR primary mutants and the drug-resistant mutant L858R/T790M, demonstrating a distinct binding mode and strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines. []

2-((1-(3-Chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamide (HS38)

Compound Description: HS38 is a novel pyrazolo[3,4-d]pyrimidinone inhibitor of Zipper-interacting protein kinase (ZIPK). [] This inhibitor decreases the velocity of contraction in vascular smooth muscle and reduces the rate of phosphorylation of myosin 20-kDa regulatory light chains. []

Properties

Product Name

2-{4-[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]piperazinyl}ethan-1-ol

IUPAC Name

2-[4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol

Molecular Formula

C17H19FN6O

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H19FN6O/c18-13-1-3-14(4-2-13)24-17-15(11-21-24)16(19-12-20-17)23-7-5-22(6-8-23)9-10-25/h1-4,11-12,25H,5-10H2

InChI Key

QPAPJICQLSUCDJ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.